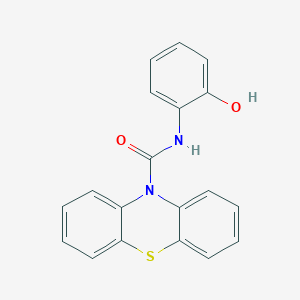

N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of phenothiazine derivatives typically involves multiple steps, including reactions with different reagents under varying conditions. For instance, the synthesis of new 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives involves reactions with chloropropyl phenothiazine, urea, and substituted aromatic aldehydes, confirmed by spectroscopic methods like IR, 1H- and 13C-NMR, and mass spectrometry (Sharma et al., 2012).

Molecular Structure Analysis

The structure of phenothiazine derivatives has been studied using various spectroscopic techniques. For example, in the study of 3,7-bis(dimethylamino)-N-methylphenothiazine-10-carboxamide, the molecular structure was determined, showing the phenothiazine ring adopting a specific conformation (Fujii et al., 1993).

Aplicaciones Científicas De Investigación

Discovery and Inhibition Applications

Phenothiazine derivatives have been extensively researched for their potential as inhibitors in various biological pathways. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily, showing significant efficacy in tumor models (Schroeder et al., 2009).

Synthesis and Antimicrobial Activity

A series of phenothiazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These studies indicate acceptable activities across a range of synthesized compounds, demonstrating the pharmaceutical importance of 2-azetidinone derivatives of phenothiazine (Sharma et al., 2012). Another research highlighted the synthesis and biological activity of 4-thiazolidinone derivatives, further emphasizing the antimicrobial potential of phenothiazine derivatives (Sharma et al., 2012).

Photoredox Catalysis

10-Phenylphenothiazine has been employed as a highly reducing metal-free photoredox catalyst for the reduction of carbon-halogen bonds, showcasing its utility in radical dehalogenation reactions with excellent yields under mild conditions (Discekici et al., 2015).

Bioactive Compound Synthesis

Research into fluorinated 10H-phenothiazines and their sulfone derivatives highlights the synthesis routes for bioactive compounds with potential antimicrobial properties, contributing to the development of novel therapeutic agents (Dixit et al., 2008).

Material Science and Dye-Sensitized Solar Cells

Phenothiazine derivatives have been explored for their application in material science and as sensitizers in dye-sensitized solar cells (DSSCs). The structural diversity within this class of compounds opens up possibilities for their use in photovoltaic applications, indicating the potential of phenothiazine scaffolds in enhancing the efficiency and performance of DSSCs (Buene et al., 2019).

Propiedades

IUPAC Name |

N-(2-hydroxyphenyl)phenothiazine-10-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-16-10-4-1-7-13(16)20-19(23)21-14-8-2-5-11-17(14)24-18-12-6-3-9-15(18)21/h1-12,22H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIPDJQWFCESPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202060 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)

![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)

![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)

![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)

![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)